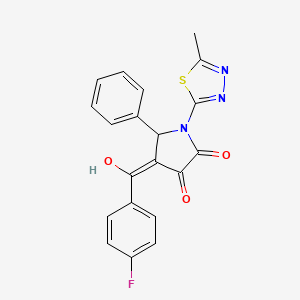![molecular formula C11H10N4O4S B11631336 N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide](/img/structure/B11631336.png)
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[2-(2,4-dioxo-1,3-tiazolidin-5-il)acetil]piridina-4-carbohidrazida es un compuesto heterocíclico que contiene un anillo de tiazolidina fusionado con un anillo de piridina. Este compuesto es de gran interés en química medicinal debido a sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, anticancerígenas y antioxidantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[2-(2,4-dioxo-1,3-tiazolidin-5-il)acetil]piridina-4-carbohidrazida generalmente implica los siguientes pasos:
Formación del anillo de tiazolidina: El anillo de tiazolidina se puede sintetizar haciendo reaccionar ácido tioglicólico con una amina apropiada en presencia de un catalizador como el ácido clorhídrico.
Acetilación: El derivado de tiazolidina se acetila luego usando anhídrido acético para formar el intermedio acetilado.
Acoplamiento con piridina-4-carbohidrazida: El intermedio acetilado se acopla luego con piridina-4-carbohidrazida en condiciones de reflujo en presencia de una base como el acetato de sodio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Se pueden emplear técnicas como la irradiación de microondas, la sonoquímica y el uso de catalizadores reutilizables para lograr una síntesis eficiente y ecológica.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[2-(2,4-dioxo-1,3-tiazolidin-5-il)acetil]piridina-4-carbohidrazida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción se puede lograr usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piridina.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; típicamente en disolventes anhidros.
Sustitución: Nucleófilos como aminas o tioles; a menudo en presencia de una base.
Principales productos formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de tiazolidina reducidos.
Sustitución: Formación de derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
N'-[2-(2,4-dioxo-1,3-tiazolidin-5-il)acetil]piridina-4-carbohidrazida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus propiedades antimicrobianas contra diversas cepas bacterianas y fúngicas.
Medicina: Explorado por sus posibles actividades anticancerígenas y antioxidantes.
Industria: Utilizado en el desarrollo de nuevos fármacos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N'-[2-(2,4-dioxo-1,3-tiazolidin-5-il)acetil]piridina-4-carbohidrazida implica varios objetivos y vías moleculares:
Actividad antimicrobiana: El compuesto inhibe el crecimiento de microorganismos al interferir con la síntesis de su pared celular o la síntesis de proteínas.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas al activar las vías de caspasa e inhibir la proliferación celular.
Actividad antioxidante: El compuesto elimina las especies reactivas de oxígeno (ROS) y reduce el estrés oxidativo en las células.
Comparación Con Compuestos Similares
N'-[2-(2,4-dioxo-1,3-tiazolidin-5-il)acetil]piridina-4-carbohidrazida se puede comparar con otros compuestos similares como:
Tiazolidindionas: Conocidas por su actividad antidiabética al estimular el receptor PPARγ.
Derivados de tiazolidina-2,4-diona: Exhibiendo actividades antimicrobianas y antioxidantes.
Derivados de piridina: Utilizados en diversas aplicaciones farmacéuticas por sus diversas actividades biológicas.
La singularidad de N'-[2-(2,4-dioxo-1,3-tiazolidin-5-il)acetil]piridina-4-carbohidrazida radica en sus porciones combinadas de tiazolidina y piridina, que contribuyen a su amplio espectro de actividades biológicas.
Propiedades
Fórmula molecular |
C11H10N4O4S |
|---|---|
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C11H10N4O4S/c16-8(5-7-10(18)13-11(19)20-7)14-15-9(17)6-1-3-12-4-2-6/h1-4,7H,5H2,(H,14,16)(H,15,17)(H,13,18,19) |
Clave InChI |
TUZAXGJNUBUZJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)NNC(=O)CC2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![prop-2-en-1-yl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11631256.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11631260.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)
![3-(4-Ethoxy-3-methoxy-phenyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-acrylamide](/img/structure/B11631270.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631286.png)

![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11631296.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631306.png)
![N-[3-(4-benzylpiperazine-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B11631314.png)

![7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631321.png)
![N,N-Dibenzyl-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11631326.png)
![(6Z)-2-benzyl-6-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631329.png)
![ethyl 2-[3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631330.png)
